molecular formula C10H19NO2 B1581419 2-(Tert-butylamino)ethyl methacrylate CAS No. 3775-90-4

2-(Tert-butylamino)ethyl methacrylate

Cat. No.: B1581419
CAS No.: 3775-90-4
M. Wt: 185.26 g/mol
InChI Key: BEWCNXNIQCLWHP-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)ethyl methacrylate is a chemical compound with the molecular formula C10H19NO2. It is a methacrylate ester that contains a tert-butylamino group. This compound is known for its use in polymer chemistry, particularly in the synthesis of polymers with specific properties such as biocidal activity and pH responsiveness .

Mechanism of Action

Target of Action

It is known to be used in the formation of polymers , suggesting that its targets could be various substrates in polymerization reactions.

Mode of Action

2-(Tert-butylamino)ethyl methacrylate interacts with its targets through chemical reactions, specifically polymerization .

Biochemical Pathways

As a monomer used in polymerization, it likely participates in the chemical pathways involved in the formation of polymers .

Result of Action

It is known to be involved in the formation of polymers , suggesting that its action results in the creation of polymer structures.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be slightly soluble in water , which could affect its dispersion and reactivity. Additionally, it should be stored in a cool, well-ventilated place away from heat and ignition sources , indicating that temperature and exposure to light or oxygen could affect its stability and reactivity.

Biochemical Analysis

Biochemical Properties

2-(Tert-butylamino)ethyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with hydroquinone as an inhibitor . The nature of these interactions often involves the formation of covalent bonds, which can influence the activity of the enzymes and proteins involved. Additionally, this compound can act as a monomer in the synthesis of polymers, which are used in various biomedical applications .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of certain genes and proteins, which in turn can affect cellular metabolism and signaling pathways . For example, it has been observed that this compound can disrupt the outer membrane of bacteria by displacing Ca2+ and Mg2+ ions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to interact with hydroquinone, which acts as an inhibitor . This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes. Additionally, the compound can form covalent bonds with proteins, altering their structure and function .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects. At higher doses, it can cause significant adverse effects, including toxicity and changes in cellular function . Threshold effects have been observed, where the compound exhibits toxic effects only above a certain concentration .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it can be metabolized by enzymes involved in the detoxification processes, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of metabolites in the cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its overall effects. The compound can be transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its interactions with other biomolecules and its overall activity within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tert-butylamino)ethyl methacrylate typically involves the reaction of methacrylic acid with 2-(tert-butylamino)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction conditions often include heating the mixture to reflux and removing the water formed during the reaction to drive the equilibrium towards the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of inhibitors such as monomethyl ether hydroquinone (MEHQ) is common to prevent unwanted polymerization during the production process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tert-butylamino)ethyl methacrylate is unique due to its bulky tert-butylamino group, which imparts specific properties such as enhanced biocidal activity and pH responsiveness. These properties make it particularly useful in applications where these characteristics are desired .

Properties

IUPAC Name

2-(tert-butylamino)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)9(12)13-7-6-11-10(3,4)5/h11H,1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEWCNXNIQCLWHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26716-20-1
Record name Poly(tert-butylaminoethyl methacrylate)
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DSSTOX Substance ID

DTXSID6044931
Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; [HSDB] Colorless to light yellow liquid; [MSDSonline]
Record name 2-(tert-Butylamino)ethyl methacrylate
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Boiling Point

100-105 °C @ 12 MM HG
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Flash Point

96.1 °C (Cleveland open cup), 11 °C (Cleveland open cup)
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Solubility

1.8 g/100 ml water at 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Density

0.914 @ 25 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Color/Form

LIQUID

CAS No.

3775-90-4
Record name tert-Butylaminoethyl methacrylate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-(tert-Butylamino)ethyl methacrylate
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Record name 2-Propenoic acid, 2-methyl-, 2-[(1,1-dimethylethyl)amino]ethyl ester
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Record name 2-(tert-Butylamino)ethyl 2-methylprop-2-enoate
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Record name 2-tert-butylaminoethyl methacrylate
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Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
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Melting Point

< -70 °C
Record name 2-(TERT-BUTYLAMINO)ETHYL METHACRYLATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6111
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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